molecular formula C22H13NO6 B2445912 4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate CAS No. 618391-22-3

4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate

Cat. No. B2445912
CAS RN: 618391-22-3
M. Wt: 387.347
InChI Key: BDDUQQZNAVPABT-UHFFFAOYSA-N
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Description

The compound “4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate” is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring . The “4-oxo” indicates the presence of a carbonyl group at the 4th position of the chromene ring, and the “3-phenyl” indicates the presence of a phenyl group at the 3rd position . The “7-yl 3-nitrobenzoate” part suggests that there is a nitrobenzoate group attached to the 7th position of the chromene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the chromene ring system, with the various substituents (the carbonyl group, the phenyl group, and the nitrobenzoate group) attached at the appropriate positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be expected for this compound, based on its structure, include a relatively high molecular weight, potential aromaticity (due to the presence of the chromene and phenyl rings), and the potential for both polar and nonpolar character (due to the presence of both polar (carbonyl, nitro) and nonpolar (phenyl) groups) .

Scientific Research Applications

Synthesis and Characterization of Mesogenic Materials

Research by Abboud, Lafta, and Tomi (2017) focused on synthesizing a new mesogenic homologous series bearing a 1,3,4-oxadiazole ring with a nitro terminal group. These compounds were characterized for their liquid crystalline properties, showing different mesophases influenced by the presence of the nitro group and the alkoxy terminal chain, highlighting their potential in materials science and display technologies Abboud et al., 2017.

Physico-Chemical Properties of Polar Liquid Crystal Materials

Morita and colleagues (2008) explored the synthesis and properties of a series of compounds incorporating a coumarin skeleton at the terminal position. These compounds exhibited nematic liquid crystalline phases, offering insights into the design of liquid crystal displays and other optical devices Morita et al., 2008.

Structural Analysis and Coordination Chemistry

Research by Win et al. (2011) on the title compound (4-Chloro-3-nitrobenzoato)triphenyltin(IV) provided detailed insights into its distorted tetrahedral geometry and intermolecular hydrogen bonding, contributing to coordination chemistry and the development of new materials Win et al., 2011.

NMR Characterization of Heterocyclic Derivatives

Kim et al. (2018) focused on the NMR characterization of 1,3,4‐oxadiazole derivatives, highlighting the significance of structural analysis in understanding the properties and potential applications of these compounds in drug development and chemical synthesis Kim et al., 2018.

Antibacterial Effects of Chromen-2-one Derivatives

Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity, providing valuable data for the development of new antimicrobial agents Behrami & Dobroshi, 2019.

Future Directions

The future directions for research on this compound would likely depend on its intended use. Chromene derivatives are of interest in a variety of fields, including medicinal chemistry, due to their presence in a variety of biologically active compounds .

properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO6/c24-21-18-10-9-17(29-22(25)15-7-4-8-16(11-15)23(26)27)12-20(18)28-13-19(21)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDUQQZNAVPABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate

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